3(2H)-Benzofuranone, 2,4-dimethyl-
Description
Contextual Significance of Benzofuranone Scaffolds in Organic and Medicinal Chemistry
The benzofuranone scaffold is considered a "privileged structure" in medicinal chemistry. nist.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus appearing frequently in a wide range of biologically active compounds. nist.gov
Benzofuranone derivatives have demonstrated a vast array of pharmacological activities, including:
Antimicrobial and Antifungal Properties: Many synthetic and natural benzofurans are being investigated as potent agents against various bacterial and fungal strains. nih.gov
Anticancer Activity: The benzofuranone core is a key component in numerous compounds showing promise in inhibiting the growth of cancer cells. ontosight.aijst.go.jp
Anti-inflammatory Effects: Certain derivatives have been noted for their potential to modulate inflammatory pathways in the body. ontosight.ai
Antiviral and Antiparasitic Activity: Research has explored the efficacy of these compounds against various viruses and parasites, including the antiplasmodium activity needed to combat malaria. ontosight.ainih.gov
Beyond medicine, the unique electronic and optical properties conferred by the benzofuranone structure make these compounds candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. ontosight.ai
Historical Perspectives on the Exploration of Benzofuranone Derivatives
The exploration of benzofuranone derivatives is rooted in the study of natural products. Many compounds containing this scaffold are found in nature and have been used in traditional medicine. The unique biological activities observed in these natural molecules fueled decades of research into their chemical synthesis and modification. nih.gov
A notable example from this class are the aurones, a sub-family of flavonoids characterized by a benzylidene-benzofuranone structure. Historically, they were recognized for their vibrant golden-yellow color, yet their potential as dyes and pigments has only been explored more recently. ontosight.ai The initial interest in their biological properties and color has since expanded into a systematic effort to synthesize a wide variety of derivatives. jst.go.jp This synthetic exploration allows chemists to create novel structures not found in nature and to fine-tune their properties for specific applications, a process that continues to be a major focus in modern organic chemistry. jst.go.jpnih.gov
Scope and Research Objectives Pertaining to 3(2H)-Benzofuranone, 2,4-dimethyl-
Specific research focused exclusively on 3(2H)-Benzofuranone, 2,4-dimethyl- is limited in published literature. However, the primary research objective for synthesizing and studying such a specific isomer falls under the umbrella of Structure-Activity Relationship (SAR) analysis. scribd.comzamann-pharma.comlongdom.org SAR is a fundamental concept in medicinal chemistry where researchers systematically alter the structure of a molecule to understand how these changes affect its biological activity. zamann-pharma.comlongdom.org
The investigation of 3(2H)-Benzofuranone, 2,4-dimethyl- would be driven by the following objectives:
Elucidating the Impact of Substituent Position: The core goal is to determine how the specific placement of methyl groups at the C2 and C4 positions influences the molecule's properties. Researchers would compare its biological activity and physicochemical characteristics against other isomers, such as 4,6-dimethyl-3(2H)-benzofuranone or 4,7-dimethyl-3(2H)-benzofuranone, to build a comprehensive model of how methyl group positioning affects the scaffold. nist.govontosight.ai
Lead Optimization: If a related benzofuranone compound shows promising but imperfect activity (e.g., high potency but also high toxicity), synthesizing derivatives like the 2,4-dimethyl variant is a key step in lead optimization. zamann-pharma.com The goal is to discover a derivative with an improved balance of efficacy and safety.
Expanding Chemical Libraries: The synthesis of novel, well-characterized compounds like 3(2H)-Benzofuranone, 2,4-dimethyl- contributes to the expansion of chemical libraries. These libraries are essential resources for high-throughput screening campaigns that test thousands of diverse molecules against new biological targets to identify starting points for drug discovery. nih.govzamann-pharma.com
In essence, while 3(2H)-Benzofuranone, 2,4-dimethyl- may not be a widely studied molecule on its own, its true value in contemporary research lies in its role as a piece of a larger puzzle, helping to map out the intricate relationships between chemical structure and biological function for the valuable benzofuranone class of compounds.
Data Tables
Table 1: Chemical Identity of 3(2H)-Benzofuranone, 2,4-dimethyl-
| Property | Value |
| IUPAC Name | 2,4-Dimethyl-3(2H)-benzofuranone |
| Synonyms | 2,4-dimethylbenzofuran-3-one |
| CAS Number | 34133-14-3 |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol |
Table 2: Structural Comparison of Dimethyl-3(2H)-benzofuranone Isomers
| Compound Name | Structure | Research Context |
| 3(2H)-Benzofuranone, 2,4-dimethyl- | Structure not available in sources | Subject of SAR studies to determine influence of 2,4-substitution. |
| 3(2H)-Benzofuranone, 4,6-dimethyl- | Structure available in sources nist.govnist.gov | Investigated as a specific isomer; spectral data available in databases like NIST. nist.govnist.gov |
| 3(2H)-Benzofuranone, 4,7-dimethyl- | Structure available in sources ontosight.ai | Synthesized and studied for potential pharmaceutical applications. ontosight.ai |
Properties
CAS No. |
54365-76-3 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2,4-dimethyl-1-benzofuran-3-one |
InChI |
InChI=1S/C10H10O2/c1-6-4-3-5-8-9(6)10(11)7(2)12-8/h3-5,7H,1-2H3 |
InChI Key |
HOXIEXGDDVCSGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C2=C(C=CC=C2O1)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 2h Benzofuranone, 2,4 Dimethyl and Analogues
Established Synthetic Pathways to Benzofuranones
Traditional methods for the synthesis of the benzofuranone skeleton have been well-documented and provide a foundation for the preparation of a wide array of derivatives. These methods often involve cyclization reactions of appropriately substituted phenolic precursors.
Condensation Reactions Utilizing Aldehydes and Ketones
Condensation reactions are a cornerstone in the synthesis of benzofuranone derivatives. ontosight.aiontosight.ai These reactions typically involve the base- or acid-catalyzed reaction of a ketone with an aldehyde to form a β-hydroxy ketone, which then undergoes dehydration. rsc.org For the synthesis of 2-substituted benzofuranones, a common approach is the condensation of a 3(2H)-benzofuranone with an aldehyde. fabad.org.trresearchgate.netresearchgate.net The synthesis of 3(2H)-Benzofuranone, 2-((4-(dimethylamino)phenyl)methylene)-, for instance, involves the condensation of 3(2H)-benzofuranone with 4-(dimethylamino)benzaldehyde. ontosight.ai This type of reaction can be facilitated under various conditions, including the use of catalysts like alumina. researchgate.net
Friedel-Crafts Acylation and Subsequent Cyclization Strategies
The intramolecular Friedel-Crafts reaction is a powerful tool for the construction of the benzofuranone ring system. nsf.govoregonstate.eduthieme-connect.com This method typically involves the acylation of a phenol (B47542) derivative, followed by an intramolecular cyclization to form the five-membered heterocyclic ring. nsf.govoregonstate.edu For instance, the treatment of 2,5-dimethylphenoxyacetyl chloride with aluminum trichloride (B1173362) has been reported to yield 4,7-dimethyl-3(2H)-benzofuranone in high yield. soton.ac.uk This strategy is particularly useful when the regiochemical outcome is predictable, such as when only one ortho position is available for cyclization. nsf.govoregonstate.edu However, in cases with multiple potential cyclization sites, mixtures of regioisomers can be formed. nsf.govoregonstate.edu Metal-free tandem Friedel-Crafts/lactonization reactions have also been developed, offering an alternative approach. organic-chemistry.org
Alkali-Catalyzed Cyclization Approaches
Alkali-catalyzed cyclization provides another route to benzofuranones. These reactions often proceed under basic conditions, facilitating the intramolecular displacement of a leaving group to form the heterocyclic ring. While specific examples for the direct synthesis of 3(2H)-Benzofuranone, 2,4-dimethyl- via this method are not extensively detailed in the provided context, the general principle is applicable to the formation of the benzofuranone core.
Application of Claisen-Schmidt Reactions for Benzofuranone Derivative Synthesis
The Claisen-Schmidt condensation, a specific type of aldol (B89426) condensation, is widely used for the synthesis of aurones, which are 2-benzylidenebenzofuran-3(2H)-ones. rsc.orgwikipedia.org This reaction involves the condensation of a benzofuran-3(2H)-one with a benzaldehyde (B42025) derivative. rsc.orgjst.go.jp The reaction can be catalyzed by either acids or bases and is compatible with a wide range of substituents. rsc.orgjst.go.jp For example, chalcones, which are precursors for aurones, can be synthesized via a Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde. nih.govejpmr.com This methodology offers a versatile pathway to a diverse array of substituted benzofuranone derivatives. rsc.orgjst.go.jppreprints.org
Regioselective Synthesis of Benzofuranones
Achieving regioselectivity is a critical challenge in the synthesis of substituted benzofuranones, particularly when multiple reactive sites are present on the aromatic ring. Novel methodologies are continuously being developed to address this challenge and provide precise control over the substitution pattern.
Novel Approaches Employing 3-Hydroxy-2-pyrones and Nitroalkenes
A recently developed regioselective synthesis of benzofuranones involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes that contain an ester group. nsf.govoregonstate.edunih.govacs.org This method allows for the programmable substitution at any position of the benzofuranone ring, enabling the creation of complex substitution patterns. nsf.govoregonstate.edunih.gov The reaction proceeds through a cascade involving a Diels-Alder cycloaddition, elimination of nitrous acid, and a retro-cycloaddition to form a phenol intermediate bearing a tethered ester. nsf.govoregonstate.edu This intermediate then cyclizes to the corresponding benzofuranone. nsf.govoregonstate.edu The use of Lewis acids, such as aluminum chloride, and protic acids, like trifluoroacetic acid, has been shown to promote the reaction and increase the yield of the desired benzofuranone. oregonstate.edu This strategy has been successfully applied to the synthesis of various substituted benzofuranones, including 4,7-dimethylbenzofuran-2(3H)-one. oregonstate.edu
Table 1: Regioselective Synthesis of Benzofuranones using 3-Hydroxy-2-pyrones and Nitroalkenes This table is interactive. You can sort and filter the data.
| Product | Starting Pyrones | Starting Nitroalkenes | Yield (%) | Reference |
| Benzofuranone 24 | 3-Hydroxy-2-pyrone (21) | Nitroalkene 22 | 45 | oregonstate.edu |
| 4,7-Dimethylbenzofuran-2(3H)-one (32) | 3-Hydroxy-4-methyl-2H-pyran-2-one | Methyl-3-nitropent-3-enoate | 60 | oregonstate.edu |
Diels-Alder Cycloaddition Strategies in Benzofuranone Formation
A notable strategy for constructing the benzofuranone core involves a Diels-Alder reaction. For instance, the reaction of 3-hydroxy-2-pyrones with nitroalkenes can lead to the formation of substituted benzofuranones. oregonstate.edu This process proceeds through a cascade mechanism initiated by a Diels-Alder cycloaddition, followed by the elimination of nitrous acid and a retro-cycloaddition to yield a substituted phenol intermediate. oregonstate.edu Subsequent intramolecular cyclization of this phenol, which bears a tethered ester group, affords the final benzofuranone product. oregonstate.edu This method offers a high degree of regioselectivity, enabling the synthesis of complex substitution patterns. oregonstate.edu
Computational studies have also been employed to understand the reactivity of related furo[3,4-b]benzofurans in both intermolecular and intramolecular Diels-Alder reactions, providing insights into their synthetic potential. rsc.org
Influence of Lewis Acids and Protic Acids on Regiochemical Outcomes
Protic acids, such as trifluoroacetic acid (TFA), have been shown to be effective in promoting the final ring closure of the phenol intermediate to the benzofuranone. oregonstate.edu The combination of a Lewis acid and a protic acid can markedly increase the rate of benzofuranone formation. oregonstate.edu For example, conducting the reaction at elevated temperatures with a catalytic amount of TFA can lead to optimal yields. oregonstate.edu The choice of protic acid, including toluenesulfonic acid and hydrochloric acid, can also be varied to fine-tune the reaction conditions. oregonstate.edu
The strategic use of Lewis acids has also been explored in other contexts for benzofuranone synthesis. For example, Lewis acid activation of certain ketone precursors was investigated for Nazarov cyclization, although this particular approach was unsuccessful, leading to hydrolysis products instead. nih.gov This highlights the nuanced role of Lewis acids, where their effectiveness is highly dependent on the specific substrate and reaction type.
Contemporary Synthetic Innovations for Substituted Benzofuranones
Modern synthetic chemistry has introduced a variety of innovative methods for preparing substituted benzofuranones. These contemporary approaches often utilize transition-metal catalysis to achieve high efficiency and selectivity.
Palladium-catalyzed reactions have been particularly prominent. For example, the hydroesterification of alkenylphenols using phenyl formate (B1220265) as a carbon monoxide surrogate provides a route to various lactones, including benzofuranones, with high yields and regioselectivity. organic-chemistry.org Another advanced method involves the Pd(II)-catalyzed C-H activation of phenylacetic acids, followed by intramolecular C-O bond formation to yield benzofuranones. organic-chemistry.org An enantioselective variant of this C-H functionalization has also been developed, proceeding through a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org
Metal-free approaches have also gained traction. A tandem Friedel-Crafts/lactonization reaction catalyzed by perchloric acid (HClO₄) allows for the synthesis of 3,3-diaryl or 3-alkyl-3-aryl benzofuranones from tertiary α-hydroxy acid esters and substituted phenols. organic-chemistry.org Furthermore, a trifluoromethanesulfonic acid (TfOH)-catalyzed cascade involving the ortho C-H activation/lactonization of phenols with α-aryl-α-diazoacetates offers a rapid and high-yielding one-pot synthesis of diverse α-aryl benzofuranones. organic-chemistry.org
Rhodium catalysis has also been employed. For instance, Rh(III)-catalyzed C-H activation of N-phenoxyacetamides and subsequent [3+2] annulation with cyclopropylidenemethyl alkenes leads to the formation of cyclic 3-ethylidene-2,3-dihydrobenzofurans with notable regioselectivity and chemoselectivity. nih.govrsc.org
Strategic Derivatization for Molecular Complexity and Functionalization
Once the core benzofuranone structure is established, further derivatization can be employed to increase molecular complexity and introduce desired functionalities.
Aldol Condensation Reactions for Scaffold Modification
Aldol condensation is a powerful tool for modifying the benzofuranone scaffold, typically at the C2 position. libretexts.org This reaction involves the condensation of a benzofuran-3(2H)-one with an aldehyde to form a β-hydroxyketone, which can then dehydrate to an α,β-unsaturated ketone, known as an aurone (B1235358). rsc.org This Claisen-Schmidt type condensation can be catalyzed by either acids or bases. rsc.org For instance, the reaction of benzofuran-3(2H)-one with various benzaldehydes in the presence of an acid catalyst like hydrochloric acid in glacial acetic acid can produce a library of aurone derivatives. rsc.org This method is compatible with a wide range of substituents on the aldehyde partner. rsc.orgrsc.org The synthesis of the proposed structure of damaurone D also utilized an aldol condensation between a benzofuranone intermediate and 4-hydroxybenzaldehyde, catalyzed by piperazine. jst.go.jp
| Reactant 1 | Reactant 2 | Catalyst | Product Type |
| Benzofuran-3(2H)-one | Benzaldehyde | Hydrochloric Acid/Acetic Acid | Aurone |
| Benzofuranone intermediate | 4-Hydroxybenzaldehyde | Piperazine | Damaurone D (proposed) |
Reactions with Nitrogen-Containing Nucleophiles such as Hydrazines and Diamines
The carbonyl group and adjacent acyl group of 2-acyl-3(2H)-benzofuranones are reactive sites for condensation with nitrogen-containing nucleophiles like hydrazines and diamines. The reaction of 2-acyl-3(2H)-benzofuranones with hydrazine (B178648) can lead to different products depending on the reaction conditions and the structure of the acyl group. For example, the reaction of 2-acetyl-3(2H)-benzofuranone with hydrazine can yield 2-(1-hydrazine-1-hydroxyethyl)-3(2H)-benzofuranone. acs.org In other cases, the reaction can proceed further to form 3-substituted 1H-benzofuro[3,2-c]pyrazoles. acs.org
The reaction with diamines, such as o-phenylenediamine, has been explored as a potential route to benzodiazepine-type structures, though these attempts were not always successful. acs.org However, the reaction of 2-acyl-3(2H)-benzofuranones with 1,8-naphthalenediamine in the presence of p-toluenesulfonic acid was found to yield 2-substituted perimidine p-toluenesulfonates, demonstrating a different pathway of reactivity. acs.org
| 2-Acyl-3(2H)-benzofuranone Reactant | Nitrogen Nucleophile | Product |
| 2-Acetyl-3(2H)-benzofuranone | Hydrazine | 2-(1-Hydrazine-1-hydroxyethyl)-3(2H)-benzofuranone |
| 2-Acyl-3(2H)-benzofuranones | Hydrazine | 3-Substituted 1H-benzofuro[3,2-c]pyrazoles |
| 2-Acyl-3(2H)-benzofuranones | 1,8-Naphthalenediamine | 2-Substituted perimidine p-toluenesulfonates |
Chemical Reactivity and Transformation Mechanisms of 3 2h Benzofuranone, 2,4 Dimethyl
Fundamental Reaction Profiles of the Benzofuranone Core Structure
The reactivity of the 3(2H)-benzofuranone core is primarily dictated by the presence of a lactone (cyclic ester) functionality within the furanone ring and an aromatic benzenoid ring. The carbonyl group of the lactone is a key reactive site, susceptible to nucleophilic attack. This can lead to ring-opening reactions under basic or acidic conditions.
The enolizable proton at the C2 position allows for the formation of an enolate intermediate under basic conditions. This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations. The aromatic ring can undergo electrophilic substitution reactions, although the reactivity is influenced by the electron-withdrawing nature of the fused lactone.
Specific Chemical Transformations Involving the Furanone Ring System
The furanone ring system of 3(2H)-Benzofuranone, 2,4-dimethyl- is the hub of its chemical reactivity. Key transformations include:
Condensation Reactions: The active methylene (B1212753) group at the C2 position, flanked by the carbonyl group and the aromatic ring, readily participates in condensation reactions with aldehydes and ketones. For instance, in the synthesis of related structures, benzofuranone derivatives undergo Claisen-Schmidt condensation with various aldehydes in the presence of a base. jst.go.jp This reactivity is fundamental to the synthesis of a wide range of derivatives with potential biological activities. jst.go.jpnih.gov
Oxidation and Reduction: The furanone ring can be subject to both oxidation and reduction. Oxidation can lead to the formation of more complex structures or degradation products. For example, the oxidation of related flavonoid structures can result in the formation of substituted benzofuranones. acs.orgtandfonline.com Conversely, reduction of the carbonyl group can yield the corresponding alcohol, and further reduction can lead to the opening of the furanone ring.
Cycloaddition Reactions: The double bond within the furanone ring, when present in tautomeric forms, can potentially participate in cycloaddition reactions, offering a route to more complex polycyclic systems.
Below is a table summarizing some of the key reactive sites and potential transformations of the furanone ring in 3(2H)-Benzofuranone, 2,4-dimethyl-.
| Reactive Site | Type of Reaction | Potential Products |
| C2-Methylene | Condensation | Substituted benzylidene derivatives |
| C3-Carbonyl | Nucleophilic Addition/Reduction | Alcohols, Diols |
| Furanone Ring | Ring Opening | Phenolic acid derivatives |
| Furanone Ring | Oxidation | Oxidized derivatives, degradation products |
Reactivity Modulations by Substituents on the Benzenoid Moiety
The methyl groups at the C2 and C4 positions of 3(2H)-Benzofuranone, 2,4-dimethyl- play a crucial role in modulating its reactivity compared to the unsubstituted parent compound.
The 2-methyl group , being directly attached to the chiral center (in the case of non-planar conformations) and adjacent to the carbonyl group, exerts both steric and electronic effects. Sterically, it can hinder the approach of bulky nucleophiles to the carbonyl carbon. Electronically, the methyl group is weakly electron-donating, which can slightly decrease the electrophilicity of the carbonyl carbon.
The 4-methyl group is situated on the benzenoid ring. Its electron-donating nature, through hyperconjugation, increases the electron density of the aromatic ring. This, in turn, can influence the regioselectivity and rate of electrophilic substitution reactions on the benzene (B151609) ring. Studies on related aurone (B1235358) structures have shown that the position of a methyl substituent on the benzofuranone ring can impact the molecule's photophysical properties, with substitutions at different positions leading to either red or blue shifts in absorbance spectra. beilstein-journals.org This highlights the subtle yet significant electronic influence of such substituents.
The combined electronic effects of the two methyl groups can be summarized as follows:
| Substituent | Position | Electronic Effect | Impact on Reactivity |
| Methyl | C2 | Electron-donating, Steric hindrance | May decrease carbonyl reactivity towards bulky reagents |
| Methyl | C4 | Electron-donating | Increases electron density of the aromatic ring |
Mechanistic Investigations of Key Synthetic and Degradative Transformations
Detailed mechanistic studies specifically for 3(2H)-Benzofuranone, 2,4-dimethyl- are not extensively documented in publicly available literature. However, by examining related systems, plausible mechanisms for its synthesis and degradation can be inferred.
A general and regioselective synthesis of substituted benzofuranones, including the related 4,7-dimethylbenzofuran-2(3H)-one, has been achieved through the reaction of 3-hydroxy-2-pyrones with nitroalkenes. oregonstate.edu This reaction proceeds through a cascade involving a Diels-Alder cycloaddition, followed by eliminations and a final cyclization to form the benzofuranone ring. oregonstate.edu The synthesis of 3(2H)-Benzofuranone, 2,4-dimethyl- can be envisioned through a similar pathway, likely starting from a correspondingly substituted pyrone and nitroalkene.
Degradation of benzofuranone structures can occur under various conditions. For instance, the photodegradation of related compounds like carbofuran, which contains a benzofuran (B130515) moiety, has been studied. marquette.edu The degradation pathway often involves the cleavage of key bonds within the heterocyclic ring system, initiated by UV light, leading to a series of photoproducts. marquette.edu The thermal degradation of compounds containing furanone structures is also a known process, often occurring during food processing through the Maillard reaction, leading to the formation of various aroma compounds. nih.govmdpi.com While not a direct degradation of the target compound, these studies provide insight into the potential instability of the furanone ring under certain energetic conditions.
Sophisticated Spectroscopic and Analytical Characterization Techniques for 3 2h Benzofuranone, 2,4 Dimethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3(2H)-Benzofuranone, 2,4-dimethyl-. By analyzing the magnetic properties of its atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 3(2H)-Benzofuranone, 2,4-dimethyl- is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The analysis of chemical shifts (δ), integration values, and splitting patterns (multiplicity) allows for the assignment of each signal to a specific proton.
Expected ¹H NMR Spectral Data:
Aromatic Protons (H-5, H-7): The two protons on the benzene (B151609) ring are expected to appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). Given their different electronic environments, they would likely present as doublets or singlets depending on coupling interactions.
Methine Proton (H-2): The proton at the C-2 position, being adjacent to a chiral center and the carbonyl group, would likely appear as a quartet, coupled with the methyl protons at the same carbon. Its chemical shift would be influenced by the neighboring oxygen and carbonyl group.
Methyl Protons (C2-CH₃): The methyl group at the C-2 position is expected to produce a doublet signal, coupled to the H-2 proton.
Aromatic Methyl Protons (C4-CH₃): The methyl group attached to the C-4 position of the aromatic ring would appear as a singlet in the typical alkyl-aromatic region.
For analogous benzofuranone structures, ¹H NMR signals are well-documented, providing a reference for the expected values in the 2,4-dimethyl derivative. jst.go.jpnih.govgoogle.com
Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides complementary information by detecting the carbon backbone of the molecule. For 3(2H)-Benzofuranone, 2,4-dimethyl-, ten distinct signals are expected, corresponding to the ten carbon atoms in its unique chemical environments.
Expected ¹³C NMR Spectral Data:
Carbonyl Carbon (C=O): The carbon of the ketone group (C-3) is the most deshielded and is expected to appear at the downfield end of the spectrum, typically in the range of δ 180-200 ppm. libretexts.org
Aromatic Carbons: The six carbons of the benzene ring will show signals in the aromatic region (δ 110-170 ppm). The carbons bearing substituents (C-4, C-3a, C-7a) will have different chemical shifts from those bearing hydrogens (C-5, C-6, C-7).
Aliphatic Carbons (C-2 and methyls): The sp³-hybridized C-2 carbon and the two methyl carbons will appear in the upfield region of the spectrum. The C-2 carbon signal is expected around δ 70-90 ppm, while the methyl carbons would appear further upfield.
The specific chemical shifts provide a fingerprint for the molecule's carbon skeleton. jst.go.jpnih.govasm.org
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For 3(2H)-Benzofuranone, 2,4-dimethyl-, the molecular formula is C₁₀H₁₀O₂, which corresponds to a precise molecular weight of approximately 162.18 g/mol . nih.govnist.gov
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 162. The fragmentation pattern provides structural clues:
Loss of a Methyl Group: A prominent fragment would likely correspond to the loss of a methyl radical (•CH₃), resulting in an [M-15]⁺ ion at m/z 147.
Loss of Carbon Monoxide: Cleavage of the lactone ring could lead to the loss of a carbon monoxide (CO) molecule, giving an [M-28]⁺ ion at m/z 134.
Other Fragments: Further fragmentation of these primary ions would generate a series of smaller ions that are characteristic of the benzofuranone core and its substituents. asm.orgnist.govdocbrown.info
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass measurement. nih.gov
Table of Expected Mass Spectrometry Data
| Ion | Formula | Expected m/z | Description |
|---|---|---|---|
| [M]⁺ | [C₁₀H₁₀O₂]⁺ | 162 | Molecular Ion |
| [M-CH₃]⁺ | [C₉H₇O₂]⁺ | 147 | Loss of a methyl group |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3(2H)-Benzofuranone, 2,4-dimethyl- would be dominated by a few key absorption bands that confirm its structure.
Expected IR Absorption Bands:
C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in a five-membered lactone (ester) ring is expected around 1700-1720 cm⁻¹. This is often the most prominent peak in the spectrum. asm.orgnih.gov
C-O Stretch: The stretching vibration of the C-O bond within the ether linkage of the furanone ring would appear in the region of 1200-1300 cm⁻¹.
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic ring.
Aromatic and Aliphatic C-H Stretch: Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ correspond to aliphatic C-H stretching in the methyl groups.
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and oxygen) in a compound. This technique is crucial for verifying the empirical and molecular formula. For a pure sample of 3(2H)-Benzofuranone, 2,4-dimethyl-, with the molecular formula C₁₀H₁₀O₂, the theoretical elemental composition can be calculated precisely.
Theoretical Elemental Composition (C₁₀H₁₀O₂)
| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Percentage |
|---|---|---|---|---|
| Carbon | C | 12.011 | 120.11 | 74.06% |
| Hydrogen | H | 1.008 | 10.08 | 6.22% |
Experimental results from elemental analysis of a synthesized sample should align closely with these theoretical values to confirm its elemental formula. gatech.edu
Advanced Chromatographic Techniques for Purity Assessment
Assessing the purity of 3(2H)-Benzofuranone, 2,4-dimethyl- is a critical step following its synthesis. Advanced chromatographic techniques are employed to separate the target compound from any starting materials, by-products, or other impurities.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and for preliminary purity checks. A single spot on the TLC plate under various solvent systems suggests a high degree of purity. nih.gov
Column Chromatography: This technique is used for the purification of the compound on a larger scale. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and a mobile phase (solvent system), the compound of interest can be isolated from impurities. google.com
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique that can detect even trace amounts of impurities. A pure sample of 3(2H)-Benzofuranone, 2,4-dimethyl- would ideally show a single, sharp peak in the HPLC chromatogram. Reverse-phase HPLC is commonly used for the analysis of such organic compounds. nist.gov
Gas Chromatography (GC): For volatile and thermally stable compounds like benzofuranone derivatives, GC coupled with a mass spectrometer (GC-MS) is a powerful tool for both separation and identification of components in a mixture, thus confirming purity. excli.de
The choice of chromatographic method depends on the scale of purification and the required level of purity. cuestionesdefisioterapia.com
Computational Chemistry and Theoretical Modeling of 3 2h Benzofuranone, 2,4 Dimethyl and Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 3(2H)-benzofuranone and its analogues. researchgate.netepstem.net These calculations provide detailed information about molecular geometry, vibrational frequencies, and electronic properties, which are fundamental to understanding chemical reactivity. epstem.netacs.org
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. acs.org The energy gap between HOMO and LUMO (ΔEgap) is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. epstem.net
Another important property derived from quantum calculations is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This information is invaluable for predicting how a molecule will interact with other molecules, including biological receptors. researchgate.net For benzofuranone derivatives, the carbonyl oxygen is typically an electron-rich site, prone to electrophilic attack or hydrogen bonding.
Table 1: Representative Quantum Chemical Parameters for Benzofuranone Analogues Note: The data below is illustrative, based on typical findings for benzofuranone-related structures as specific data for 2,4-dimethyl-3(2H)-benzofuranone is not readily available in the cited literature. Calculations are often performed using DFT methods like B3LYP with a basis set such as 6-311++G(d,p). researchgate.netacs.org
| Parameter | Typical Calculated Value | Significance |
| HOMO Energy | -6.0 to -7.0 eV | Electron-donating capacity |
| LUMO Energy | -1.5 to -2.5 eV | Electron-accepting capacity |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Chemical reactivity and kinetic stability |
| Dipole Moment | 2.0 to 4.0 Debye | Molecular polarity and solubility |
Quantitative Structure-Activity Relationship (QSAR) Analysisresearchgate.netnih.gov
QSAR analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is fundamental in drug design for predicting the activity of new compounds and optimizing lead structures. nih.gov
The foundation of a QSAR model is the selection of appropriate molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure. For benzofuranone analogues, descriptors can be categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, connectivity indices, and 2D pharmacophore fingerprints.
3D Descriptors: Van der Waals surface area, solvent-excluded volume, and parameters describing molecular shape. researchgate.netnih.gov
Physicochemical Descriptors: LogP (lipophilicity), molar refractivity, and electronic parameters (e.g., Hammett constants) that describe substituent effects. nih.gov
Once descriptors are calculated for a series of benzofuranone analogues with known biological activities, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. nih.gov The goal is to create a robust equation that can accurately predict the activity of compounds not included in the initial training set. nih.gov
A successful QSAR model reveals which molecular properties are most influential for the biological activity of benzofuranone derivatives. For instance, studies on similar heterocyclic systems have shown that lipophilicity (LogP) and specific steric and electronic parameters of substituents on the aromatic rings are often correlated with activities like enzyme inhibition. researchgate.netnih.gov
For example, a QSAR study on furanone derivatives as COX-2 inhibitors suggested that the volume of the molecule and the nature of substitutions at specific positions were critical for inhibitory activity. researchgate.net Similarly, for benzoxazoles, a related heterocyclic system, 2D-QSAR analysis demonstrated that certain substituent properties significantly influenced antimicrobial activity. nih.gov These findings allow researchers to prioritize the synthesis of novel 3(2H)-benzofuranone analogues with a higher probability of possessing the desired biological effect.
Table 2: Examples of Molecular Descriptors Used in QSAR for Benzofuranone-like Scaffolds
| Descriptor Class | Example Descriptor | Correlation with Biological Activity |
| Physicochemical | LogP (Partition Coefficient) | Often positively correlated with cell permeability and binding to hydrophobic pockets. nih.gov |
| Steric/3D | Molar Refractivity (MR) | Represents molecular volume and polarizability; can be critical for fitting into an active site. |
| Electronic | Hammett Constant (σ) | Quantifies the electron-donating or -withdrawing effect of substituents, influencing binding interactions. |
| Topological | Kier & Hall Connectivity Indices | Describe molecular branching and complexity, which can affect receptor binding. |
Molecular Docking Simulations for Ligand-Target Interaction Predictionjst.go.jpopenaccessjournals.com
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. brieflands.com This method is crucial for understanding the molecular basis of drug action and for virtual screening of compound libraries. nih.govunirioja.es
Before docking, a potential protein target must be identified. For benzofuranone analogues, various enzymes and receptors have been explored based on their known biological activities, including cholinesterases, monoamine oxidases (MAOs), and alkaline phosphatases. jst.go.jpnih.govmdpi.com Computational tools can then be used to identify putative binding sites or pockets on the protein's surface. bonvinlab.orgfrontiersin.orgnih.gov These pockets are typically hydrophobic cavities with specific hydrogen-bonding features that can accommodate a small molecule like 3(2H)-benzofuranone, 2,4-dimethyl-. biorxiv.org The docking algorithm then systematically samples different conformations and orientations of the ligand within this site to find the most favorable binding mode, usually ranked by a scoring function that estimates binding affinity. brieflands.comnih.gov
The primary output of a docking simulation is a model of the ligand-protein complex, which provides detailed insights into the molecular recognition process. Analysis of the docked pose of benzofuranone analogues reveals the specific interactions that stabilize the complex. nih.gov
Key interactions often observed include:
Hydrogen Bonds: The carbonyl oxygen of the benzofuranone core is a potent hydrogen bond acceptor, often interacting with donor residues like serine, tyrosine, or histidine in the active site. researchgate.net
Hydrophobic Interactions: The aromatic rings of the benzofuranone scaffold and any lipophilic substituents frequently engage in hydrophobic and π-π stacking interactions with nonpolar residues such as phenylalanine, tryptophan, and leucine. mdpi.com
For instance, docking studies of 2-azolylmethylene-3-(2H)-benzofuranone derivatives into human monoamine oxidase (hMAO) enzymes have shown how the core structure fits into the active site cavity and how different substituents can form specific interactions, explaining their inhibitory potency and selectivity. jst.go.jp Similarly, simulations of benzofuran-type stilbenes with butyrylcholinesterase have clarified the key interactions within the enzyme's active site. mdpi.com
Table 3: Common Intermolecular Interactions for Benzofuranone Analogues in Protein Binding Sites
| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |
| Hydrogen Bond (Acceptor) | Carbonyl Oxygen | Serine, Threonine, Tyrosine, Histidine, Arginine |
| π-π Stacking | Benzene (B151609) Ring, Furan Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Hydrophobic (Alkyl) | Methyl Groups, other alkyl chains | Leucine, Isoleucine, Valine, Alanine, Proline |
| Halogen Bond | Halogen substituents | Carbonyl oxygens, electron-rich aromatic rings |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of 3(2H)-Benzofuranone, 2,4-dimethyl-, is essential for understanding its three-dimensional structure and the relative energies of its different spatial arrangements. The presence of a stereocenter at the C2 position and the methyl group at the C4 position on the aromatic ring introduces specific conformational preferences.
Molecular dynamics (MD) simulations provide a dynamic perspective on the conformational behavior of 3(2H)-Benzofuranone, 2,4-dimethyl-. mdpi.com By simulating the motion of the atoms over time, MD simulations can explore the accessible conformational space at a given temperature and in different solvent environments. These simulations reveal the flexibility of the molecule, the time scales of conformational transitions, and the influence of the surrounding medium on the molecular structure. Coarse-grained MD simulations can be particularly useful for studying large-scale conformational changes and the interactions of the molecule with larger systems, such as biological membranes or polymer matrices. nih.gov
Table 1: Theoretical Conformational Analysis of 3(2H)-Benzofuranone, 2,4-dimethyl-
| Conformer | Dihedral Angle (C3-C2-C(CH3)-H) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| A (Staggered) | 60° | 0.00 | 65 |
| B (Eclipsed) | 120° | 1.50 | 15 |
| C (Staggered) | 180° | 0.20 | 20 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on general principles of conformational analysis.
Computational Prediction of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving 3(2H)-Benzofuranone, 2,4-dimethyl-. Theoretical calculations can map out the entire reaction pathway, from reactants to products, identifying the transition states and any intermediate species.
For example, the synthesis of 2,3-dihydrobenzofurans can be achieved through various catalytic methods, such as intramolecular cycloaddition reactions. nih.gov Computational modeling can be used to investigate the mechanism of these reactions, including the role of the catalyst and the factors that control the stereoselectivity. By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be determined.
The study of transition states is particularly important, as their geometry and energy determine the rate of the reaction. Computational methods can provide detailed information about the structure of the transition state, which is often difficult to obtain experimentally. This knowledge is invaluable for designing more efficient synthetic routes and for understanding the fundamental principles of chemical reactivity. For instance, in reactions involving carbene precursors, computational studies can elucidate the C-H insertion mechanism leading to the formation of the dihydrobenzofuran ring. nih.gov
Table 2: Predicted Activation Energies for a Hypothetical Reaction of 3(2H)-Benzofuranone, 2,4-dimethyl-
| Reaction Step | Transition State | Activation Energy (kcal/mol) | Rate-Determining Step |
| Initial Attack | TS1 | 15.2 | No |
| Ring Closure | TS2 | 22.5 | Yes |
| Proton Transfer | TS3 | 8.7 | No |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on general principles of reaction pathway analysis.
Investigation of Biological Activities and Underlying Molecular Mechanisms Excluding Clinical Studies
Monoamine Oxidase (MAO) Inhibition Studies of Benzofuranone Derivatives
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters. Their inhibition is a key strategy in treating neurodegenerative and psychiatric disorders like Parkinson's disease and depression. jst.go.jpnih.gov Benzofuranone derivatives have been extensively studied as potent and selective MAO inhibitors. jst.go.jpnih.govnih.gov
Studies have revealed that the benzofuranone core can be modified to achieve high potency and selectivity for either MAO-A or MAO-B. For instance, a series of 2-azolylmethylene-3-(2H)-benzofuranone derivatives demonstrated strong and selective inhibition. jst.go.jpnih.gov Compound 3b from this series showed the highest potency and selectivity for MAO-A, with a 50% inhibitory concentration (IC₅₀) of 21 nM and a selectivity index of 48. jst.go.jpnih.gov Conversely, compound 4c was the most potent and selective inhibitor of MAO-B, with an IC₅₀ of 16 nM and a selectivity index greater than 1100. jst.go.jpnih.gov
Other studies on aurones, which are 2-benzylidenebenzofuran-3-(2H)-ones, also identified potent and selective inhibitors. Compound 17 in one series was found to be a highly potent and selective hMAO-B inhibitor with an inhibition constant (Kᵢ) of 0.10 µmol/L, comparable to the standard drug Selegiline. rhhz.netresearchgate.net The nature and position of substituents on the benzofuranone ring significantly influence both the potency and the selectivity towards the MAO isozymes. rhhz.netresearchgate.net For example, some 6-methoxyl aurones displayed excellent selectivity for MAO-B. researchgate.net Similarly, novel benzofuran (B130515)–thiazolylhydrazone derivatives have shown a strong and selective inhibition profile against the MAO-A enzyme. acs.orgnih.gov
Table 1: MAO Inhibition by Benzofuranone Derivatives
| Compound | Target | Potency (IC₅₀ / Kᵢ) | Selectivity Index (SI) | Reference |
| Compound 3b | MAO-A | IC₅₀: 21 nM | 48 (A-selective) | jst.go.jpnih.gov |
| Compound 4c | MAO-B | IC₅₀: 16 nM | >1100 (B-selective) | jst.go.jpnih.gov |
| Compound 17 | hMAO-B | Kᵢ: 0.10 µM | B-selective | rhhz.netresearchgate.net |
| Compound 20 | hMAO-B | IC₅₀: 8.4 nM | >1000 (B-selective) | bohrium.com |
| Hispidol | MAO-A | IC₅₀: 0.26 µM, Kᵢ: 0.10 µM | A-selective | researchgate.net |
| Hispidol | MAO-B | IC₅₀: 2.45 µM, Kᵢ: 0.51 µM | researchgate.net | |
| Compound 2l | MAO-A | IC₅₀: 0.07 µM | A-selective | acs.orgnih.gov |
| Compound 2l | MAO-B | IC₅₀: 0.75 µM | acs.orgnih.gov |
Kinetic studies have been performed to elucidate the mechanism by which these derivatives inhibit MAO enzymes. Further analysis of the potent 2-azolylmethylene-3-(2H)-benzofuranone derivatives revealed that they act as competitive inhibitors. jst.go.jpnih.gov Lineweaver-Burk plot analysis for compound 3b against MAO-A and compound 4c against MAO-B showed that the lines intersected on the y-axis, a hallmark of competitive inhibition. jst.go.jp The apparent inhibition constants (Kᵢ) were determined to be 10 nM for compound 3b against MAO-A and 6.1 nM for compound 4c against MAO-B. jst.go.jpnih.gov
Similarly, the natural aurone (B1235358) Hispidol was found to be a reversible and competitive inhibitor of both MAO-A (Kᵢ = 0.10 µM) and MAO-B (Kᵢ = 0.51 µM). researchgate.net Molecular docking simulations support these findings, suggesting that the benzofuranone derivatives bind tightly within the active site of the MAO enzymes. jst.go.jpbohrium.com
Exploration of In Vitro Anti-Inflammatory Properties
Benzofuranone derivatives have demonstrated significant anti-inflammatory potential in various in vitro models. Aurones, a subclass of flavonoids with the 2-benzylidenebenzofuran-3-(2H)-one structure, have been identified as having anti-inflammatory functions. jst.go.jp For example, the synthesized compound damaurone D was shown to inhibit the expression of lipopolysaccharide (LPS)-stimulated inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in murine macrophage RAW264.7 cells. jst.go.jp
Furthermore, the oxidative metabolites of flavonoids like quercetin (B1663063) and kaempferol, which are benzofuranone derivatives, exhibit markedly amplified anti-inflammatory properties. mdpi.com The quercetin-derived metabolite, 2-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxy-3(2H)-benzofuranone , and the kaempferol-derived metabolite, 2-(4-hydroxybenzoyl)-2,4,6-trihydroxy-3(2H)-benzofuranone , were found to protect cells from pro-inflammatory effects associated with the activation of nuclear factor kappa B (NF-κB). mdpi.com Studies on extracts from Gallesia integrifolia and Ajuga integrifolia, which contain benzofuranone-related structures, have also confirmed anti-inflammatory activity, such as through the inhibition of protein denaturation. mdpi.comresearchgate.net
Assessment of Antimicrobial Activities
The benzofuranone scaffold is present in several natural and synthetic compounds with notable antimicrobial properties. researchgate.net A study identified that 2,5-dimethyl-3(2H)-benzofuranone , a close structural relative of the subject compound, exhibits antimicrobial activity against Fusarium graminearum. mdpi.com
More broadly, various derivatives have shown potent activity against a range of pathogens. A series of (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives displayed strong antibacterial activity, with some analogues being highly active against methicillin-resistant Staphylococcus aureus (MRSA). nih.govasm.org The unsubstituted benzofuranone analogue in one series was particularly effective against Leishmania major promastigotes, with an IC₅₀ of 1.29 µM. asm.org Another study on (Z)-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranones tested against Legionella pneumophila also demonstrated that substituents on the benzofuranone ring significantly influence antibacterial activity. scispace.com Additionally, newly synthesized benzofuran-3(2H)-one linked geminal bis 1,2,3-triazole hybrids have shown notable antibacterial and antifungal activities, with some compounds exhibiting a minimum inhibitory concentration (MIC) of 50 µg/mL, comparable to standard drugs like streptomycin (B1217042) and clotrimazole. researchgate.net
Evaluation of In Vitro Anticancer Activities
The anticancer potential of the benzofuranone core structure has been a subject of intense research. tandfonline.comtandfonline.comresearchgate.net A study of 2-aminomethylene-3(2H)-benzofuranone derivatives revealed tumor-specific cytotoxic activity, showing higher potency against human oral squamous cell lines (HSC-2, HSC-3) and human salivary gland tumor cells (HSG) than against normal human gingival fibroblasts. i-repository.net
Aurones, which contain the 3(2H)-benzofuranone structure, have also been investigated as anticancer agents. tandfonline.comresearchgate.net A novel synthesis of aurones produced compounds that induced cell cycle arrest and apoptosis in MCF-7 breast cancer cells. researchgate.net Another study synthesized a series of 2-[3- or 4-(2-aryl-2-oxoethoxy)arylidene]benzofuran-3-one derivatives and evaluated their anti-cancer activities against 60 human tumor cell lines, finding that various compounds exhibited activity across different cancer types. tandfonline.comtandfonline.com
Table 2: In Vitro Anticancer Activity of Benzofuranone Derivatives
| Compound Class | Cell Line(s) | Observed Effect | Reference |
| 2-Aminomethylene-3(2H)-benzofuranones | HSC-2, HSC-3, HSG (Oral Tumor) | Tumor-specific cytotoxicity | i-repository.net |
| Aurone Derivatives | MCF-7 (Breast Cancer) | Cell cycle arrest, apoptosis, mitochondrial membrane potential loss | researchgate.net |
| 2-[4-(2-Aryl-2-oxoethoxy)arylidene]benzofuran-3-ones | NCI-60 Human Tumor Cell Lines | Broad anti-cancer activity | tandfonline.comtandfonline.com |
| Benzofuran Substituted Chalcones | MCF-7 (Breast), PC-3 (Prostate) | Antitumor activity, reduced cell viability | researchgate.net |
Potential as Enzyme Inhibitors beyond MAO (General Scope)
The versatility of the benzofuranone scaffold extends to the inhibition of several other important enzymes beyond monoamine oxidase.
Cholinesterases: Several benzofuranone derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. mdpi.comtandfonline.comnih.gov One study found that 3-arylbenzofuranone derivatives exhibited selective AChE inhibitory activity, with one compound showing an IC₅₀ value (0.089 µM) similar to the drug donepezil. tandfonline.com Another series of 5,6-dimethoxybenzofuranone derivatives bearing a benzyl (B1604629) pyridinium (B92312) moiety were effective as dual AChE/BChE inhibitors. nih.gov Cathafuran C, a 2-arylbenzofuran derivative, was found to be a potent and selective competitive inhibitor of BChE with a Kᵢ value of 1.7 µM. mdpi.com
Amyloid Fibrillation: Benzofuranone derivatives have been investigated as inhibitors of insulin (B600854) amyloid fibrillation. tandfonline.comscispace.com Five synthetic benzofuranone derivatives were shown to effectively inhibit the formation of insulin amyloid fibrils, suggesting they may act as beta-sheet breakers. scispace.com
α-Glucosidase: A series of 6-hydroxyaurones and their analogues were evaluated for their α-glucosidase inhibitory activity. Eleven of these compounds showed higher potency than the standard control, acarbose, indicating potential applications in managing diabetes. researchgate.net
Role in the Regulation of Neurotransmitter Systems
The investigation into the role of 3(2H)-benzofuranone derivatives in the regulation of neurotransmitter systems has included studies on their potential as monoamine oxidase (MAO) inhibitors. A series of 2-azolylmethylene-3-(2H)-benzofuranone derivatives were synthesized and evaluated for their inhibitory activities against both MAO-A and MAO-B. Certain compounds within this series demonstrated potent inhibitory activity against MAO-A, with one compound exhibiting high potency and selectivity. Other derivatives showed strong inhibitory effects against MAO-B, with one compound displaying significant potency and selectivity. Further analysis revealed that these inhibitions occurred through a competitive mechanism. These findings suggest that the 2-azolylmethylene-3-(2H)-benzofuranone scaffold is a promising structure for the development of new MAO inhibitors, which are crucial in the regulation of neurotransmitter levels in the brain.
Mechanistic Studies of Antioxidant Potential
The antioxidant potential of benzofuranone-type compounds has been a subject of scientific inquiry. Studies on analogues such as 5,7-ditert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one have provided insights into the mechanistic pathways of their antioxidant activity. scispace.comresearchgate.netnih.govacs.org These compounds have been identified as effective hydrogen-atom-donating antioxidants. scispace.comnih.govacs.org The primary mechanism involves the transfer of a hydrogen atom to free radicals, a process that is often rate-determined by an initial proton transfer followed by an electron transfer. nih.govacs.org
Another related benzofuranone derivative, 2-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxy-3(2H)-benzofuranone, an oxidation product of quercetin, has demonstrated exceptionally high antioxidant potency, being at least 200 times more potent than quercetin itself in cellular models. uchile.cl This particular compound was found to be the exclusive contributor to the antioxidant effect of onion and shallot extracts. uchile.cl
Herbicidal Activity Investigations
Research into the herbicidal properties of benzofuranone derivatives has largely centered on aurones, which are 2-benzylidene-3(2H)-benzofuranone compounds. clockss.org While no specific studies on the herbicidal activity of 3(2H)-Benzofuranone, 2,4-dimethyl- are available, investigations into related structures provide some context.
A series of 4-hydroxyaurone derivatives were synthesized and tested for their herbicidal effects. clockss.org These compounds displayed moderate to good herbicidal activities, particularly against dicotyledonous plants in post-emergence treatments. clockss.org For example, (Z)-4-hydroxy-2-(4-nitrobenzylidene)benzofuran-3(2H)-one showed significant inhibitory activity against Amaranthus retroflexus L., surpassing that of the commercial herbicide acetochlor. clockss.org The study indicated that the presence of electron-withdrawing groups on the benzylidene moiety, such as a nitro group, enhanced the herbicidal activity. clockss.org Other studies on 4,6-dimethoxyaurone and 3-acetyl-4-hydroxy-2,1-benzothiazine derivatives also reported promising herbicidal activities against various plant species. researchgate.netresearchgate.net Spirocyclic benzofuranones have also been noted for their potential herbicidal activity. scispace.com
Cholinesterase Inhibitory Activity Evaluation
The potential of benzofuranone derivatives to inhibit cholinesterases, enzymes critical for neurotransmitter regulation, has been explored. Specifically, the derivative 7-hydroxy-2,4-dimethyl-3(2H)-benzofuranone, isolated from the endophytic fungus Microsphaeropsis olivacea, was evaluated for its acetylcholinesterase (AChE) inhibitory activity. scispace.comnih.govmdpi.com However, the results regarding its efficacy are not definitive. One study reported its isolation and assessment but provided IC50 values only for other co-isolated compounds, graphislactone A and botrallin, which showed moderate activity. scispace.comnih.gov A subsequent review, however, listed 7-hydroxy-2,4-dimethyl-3(2H)-benzofuranone as "inactive" against AChE. nih.gov
In contrast, other benzofuranone derivatives have demonstrated significant cholinesterase inhibitory effects. For instance, a series of 2-arylbenzofuran derivatives showed potent inhibition of butyrylcholinesterase (BChE), with some compounds being more effective than the standard drug galantamine. mdpi.com Similarly, certain aurone derivatives have also been identified as potent inhibitors of both AChE and BChE. nih.gov These findings underscore the potential of the broader benzofuranone class as a source of cholinesterase inhibitors, even though the activity of 3(2H)-Benzofuranone, 2,4-dimethyl- itself remains to be conclusively determined.
Emerging Applications and Translational Research Perspectives Excluding Clinical Applications
Utility as Crucial Intermediate Compounds in Complex Organic Synthesis
The benzofuranone core is a recognized privileged scaffold in medicinal chemistry and serves as a vital intermediate for the synthesis of more complex molecules and heterocycles. ontosight.aioregonstate.edumdpi.com The reactivity of the benzofuranone structure allows for various chemical transformations, making it a valuable building block. For instance, the carbonyl group and the aromatic ring can undergo numerous reactions, including condensation, substitution, and cyclization, to generate diverse molecular architectures. ambeed.com
Derivatives of benzofuranone are instrumental in synthesizing a range of compounds, including other heterocyclic systems and natural product analogs. nih.govnih.gov For example, modifications of the benzofuranone ring on the natural product noscapine (B1679977) have led to the creation of novel analogs with potential biological activities. nih.gov The synthesis of these analogs often involves strategic modifications at various positions of the benzofuranone core. nih.gov The general utility of benzofuranones as synthetic intermediates suggests that 3(2H)-Benzofuranone, 2,4-dimethyl- can also serve as a starting material for creating complex, multi-substituted molecules for research purposes. The regioselective synthesis of substituted benzofuranones allows for the creation of complex substitution patterns, which can then be converted to other valuable structures like substituted benzofurans. oregonstate.edu
Table 1: Examples of Complex Molecules Synthesized from Benzofuranone Intermediates
| Intermediate Class | Synthetic Target | Significance/Application Area |
|---|---|---|
| Substituted Benzofuranones | Benzofuro[2,3-b]quinolines | Synthesis of natural alkaloids like norneocryptolepine and neocryptolepine. mdpi.com |
| 7-Hydroxy-noscapine analogs | Carbamate derivatives of noscapine | Exploration of new microtubule-modulating anticancer agents. nih.gov |
| 3-Hydroxy-2-pyrones and Nitroalkenes | Multi-substituted Benzofuranones | Access to complex benzofuranones and benzofurans that are difficult to prepare by standard methods. oregonstate.edu |
| Salicylaldehydes and Cyclopropanols | Benzofuran-3(2H)-ones | Rhodium-mediated one-pot synthesis for creating diverse benzofuranone structures. nih.gov |
Potential Applications in Advanced Materials Science, Including Optoelectronics and Polymer Development
The benzofuranone structure is being explored for its potential in the development of advanced materials. The inherent properties of the fused ring system can be tailored through chemical modification, making these compounds candidates for applications in optoelectronics and polymer science. ontosight.ai
In polymer science, benzofuranone derivatives have been investigated as additives to enhance the stability of polymers. google.com They can act as antioxidants, improving thermal stability and preventing oxidation and decomposition during melt processing. google.comgoogle.com Specifically, certain benzofuranone compounds are used as processing stabilizers in polyolefins like polypropylene (B1209903). researchgate.net The addition of these compounds helps in maintaining the polymer's characteristics, such as its color and molecular weight, during high-temperature processing. google.comgoogle.com
In the field of optoelectronics, the molecular structure of benzofuranones, featuring a conjugated system, suggests potential for interesting optical and electrical properties. ontosight.ai This makes them candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. ontosight.ai The fluorescence properties of some benzofuranone derivatives, such as aurones, have been studied, indicating their potential as fluorescent probes that can be excited by visible light. researchgate.net The specific substitutions on the benzofuranone scaffold can influence these optoelectronic properties.
Table 2: Potential Applications of Benzofuranone Derivatives in Materials Science
| Application Area | Specific Use | Function of Benzofuranone Derivative |
|---|---|---|
| Polymer Science | Stabilizer for polyolefins | Acts as an antioxidant, improving thermal stability and processing resistance. google.comresearchgate.net |
| Optoelectronics | Component in Organic Light-Emitting Diodes (OLEDs) | Contributes to the optoelectronic properties of the device. ontosight.ai |
| Optoelectronics | Fluorescent Probes/Dyes | Exhibits fluorescence, with potential for use as visible-range optical sensors. researchgate.net |
Development as Chemical Probes for Investigating Biological Pathways
The fluorescent properties of certain benzofuranone derivatives make them highly suitable for development as chemical probes to visualize and study biological processes. These probes can be designed to interact with specific biomolecules or ions, leading to a detectable change in their fluorescence, which allows for real-time monitoring in biological systems.
A significant area of research is the development of benzofuranone-based probes for the detection of amyloid fibrils, which are associated with neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net Scientists have synthesized benzylidene-benzofuranone derivatives that can selectively bind to and identify amyloid-β depositions. nih.gov Some of these synthetic probes have shown good selectivity and detectability for amyloid fibrils in vitro, with some compounds also capable of detecting intracellular amyloid. nih.govresearchgate.net These probes offer an alternative to traditional dyes like Thioflavin T for studying protein aggregation pathologies. researchgate.netresearchgate.net
Furthermore, benzofuranone derivatives have been engineered to act as fluorescent probes for detecting other biologically relevant species. For example, a probe derived from benzofuranone has been developed for the "turn-on" detection of sulfite (B76179) in living cells and mice, highlighting the versatility of this chemical scaffold in creating targeted molecular sensors. dntb.gov.ua
Table 3: Benzofuranone-Based Chemical Probes and Their Targets
| Probe Type | Biological Target | Method of Detection | Research Significance |
|---|---|---|---|
| Benzylidene-benzofuranone derivatives | Amyloid-β fibrils | Fluorescence staining and dye-binding assays. nih.govresearchgate.net | Aiding in the study of neurodegenerative disease pathologies. nih.govresearchgate.net |
| Benzofuranone derivative | Sulfite (SO₃²⁻) | "Turn-on" fluorescence detection. dntb.gov.ua | Enables monitoring of sulfite levels in living biological systems. dntb.gov.ua |
| Fluorescent benzofuranone derivatives | Amyloid aggregation | In vitro binding studies. researchgate.net | Development of new tools for detecting amyloid deposits. researchgate.net |
Role in Lead Compound Discovery and Optimization for Pre-clinical Research
The benzofuranone scaffold is a cornerstone in the discovery and optimization of lead compounds for pre-clinical research across various therapeutic areas. mdpi.com Its ability to be readily modified allows medicinal chemists to generate large libraries of derivatives and perform structure-activity relationship (SAR) studies to identify potent and selective modulators of biological targets. nih.gov
Benzofuranone derivatives have been explored for a wide range of potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ontosight.ai For instance, aurones, which are 2-benzylidene-3(2H)-benzofuranone derivatives, have shown cytotoxicity against various cancer cell lines. researchmap.jp The synthesis of novel 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives has led to the discovery of potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair and a target in cancer therapy. acs.org
In the context of neurological disorders, new benzofuranone derivatives have been synthesized and analyzed for their potential as antipsychotics, targeting serotonin (B10506) and dopamine (B1211576) receptors. acs.org Additionally, research into antimalarial agents has involved screening (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives, with some showing high activity against resistant strains of Plasmodium falciparum. nih.gov The compound 7-hydroxy-2,4-dimethyl-3(2H)-benzofuranone, a derivative of the specific compound of interest, was isolated from an endophytic fungus and assessed for its biological activity, including acetylcholinesterase inhibition. researchgate.netscispace.com This highlights the potential for discovering new bioactive compounds from natural and synthetic sources based on the 2,4-dimethyl-3(2H)-benzofuranone framework.
Table 4: Lead Compound Discovery Based on the Benzofuranone Scaffold
| Therapeutic Area | Target/Activity | Example of Benzofuranone Derivative Class |
|---|---|---|
| Oncology | PARP-1 Inhibition | 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamides. acs.org |
| Oncology | Cytotoxicity | Aurones ((2Z)-2-benzylidene-3(2H)-benzofuranones). researchmap.jp |
| Infectious Disease | Antiplasmodium | (Z)-2-(Nitroheteroarylmethylene)-3(2H)-benzofuranones. nih.gov |
| CNS Disorders | Antipsychotic (Serotonin/Dopamine Receptor Affinity) | 6-Aminomethylbenzofuranones. acs.org |
| Neurodegenerative Disease | Acetylcholinesterase Inhibition | 7-Hydroxy-2,4-dimethyl-3(2H)-benzofuranone. researchgate.netscispace.com |
Future Directions and Unaddressed Research Questions
Development of More Sustainable and Environmentally Benign Synthetic Routes
The synthesis of the benzofuranone core is a well-established area of organic chemistry, but there is a continuous drive towards more sustainable practices. Future research should focus on developing greener synthetic pathways to 3(2H)-Benzofuranone, 2,4-dimethyl-. Current methods for synthesizing benzofuranone derivatives often rely on multi-step processes that may require harsh conditions or produce significant waste. semanticscholar.org
Promising avenues for exploration include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate organic reactions, often leading to higher yields and easier isolation of benzofuranone products. semanticscholar.orgresearchgate.net Applying microwave-assisted protocols to the synthesis of 3(2H)-Benzofuranone, 2,4-dimethyl- could offer a rapid and efficient alternative to classical heating methods. researchgate.net
Green Solvents: Investigating the use of water as a reaction medium presents a significant opportunity for sustainable synthesis. arkat-usa.org A simple and catalyst-free condensation of a suitable benzofuranone with an aldehyde in neat water has been developed for other aurones, suggesting a potential green route for derivatization. arkat-usa.org
Catalysis: The use of transition-metal catalysts, such as rhodium and copper, has been effective in the synthesis of various benzofuranone structures, including those with complex stereocenters. nih.gov Research into novel catalytic systems could provide highly efficient and selective routes to the target compound.
| Synthetic Approach | Advantages | Relevant Research |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, facile method. semanticscholar.orgresearchgate.net | Development of microwave conditions for benzofuran-3(2H)-ones. semanticscholar.orgresearchgate.net |
| Green Chemistry | Use of water as a solvent, absence of catalyst and organic solvents, simple work-up. arkat-usa.org | Condensation of benzofuranone with aldehydes in neat water. arkat-usa.org |
| Transition-Metal Catalysis | High efficiency, mild reaction conditions, synthesis of complex structures. nih.gov | Rhodium and Copper-catalyzed synthesis of benzofuranone derivatives. nih.gov |
In-depth Mechanistic Studies of Observed Biological Activities at the Molecular Level
The broader benzofuranone class exhibits a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. ontosight.aiacs.orgjst.go.jp For instance, a related compound, 2,5-dimethyl-3(2H)-benzofuranone, has shown antimicrobial activity. mdpi.com However, for 3(2H)-Benzofuranone, 2,4-dimethyl-, specific biological activities and their underlying mechanisms are not well-defined.
Future research should be directed towards:
Screening for Bioactivity: A systematic evaluation of 3(2H)-Benzofuranone, 2,4-dimethyl- against a diverse panel of biological targets is a critical first step.
Mechanism of Action: For any identified activity, detailed mechanistic studies are essential. For example, if antimicrobial effects are observed, research could investigate whether the compound inhibits key enzymes, disrupts cell membranes, or interferes with DNA processes, similar to how other nitroimidazolyl-benzofuranone hybrids function. nih.gov If antioxidant properties are found, studies could elucidate the specific pathways, such as hydrogen atom transfer or proton-coupled electron transfer. acs.org
Exploration of Novel Reaction Pathways and Derivatization Opportunities
The core structure of 3(2H)-Benzofuranone, 2,4-dimethyl- serves as a versatile scaffold for chemical modification. Exploring novel reaction pathways can lead to a diverse library of derivatives with potentially enhanced or entirely new properties.
Key areas for future synthetic exploration include:
Condensation Reactions: The Claisen-Schmidt condensation of the benzofuranone core with various azole-carboxaldehydes has been used to create potent inhibitors of enzymes like monoamine oxidase. jst.go.jp This suggests a viable strategy for creating new derivatives of the 2,4-dimethyl variant.
Cycloaddition Reactions: [3+2] cycloaddition reactions have been employed to synthesize a range of enantioselective 2,3-dihydrobenzofurans, demonstrating the utility of this approach for generating structural diversity. nih.gov
Functionalization: The electrophilic 2-position of the 2,3-dihydrobenzofuran-3(2H)-one scaffold is accessible for extended modifications, allowing for the introduction of various functional groups to tune the molecule's properties. acs.org
Application of Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry provides powerful tools for accelerating drug discovery and materials science research. Applying these methods to 3(2H)-Benzofuranone, 2,4-dimethyl- could guide synthetic efforts and provide insights into its potential functions.
Future computational studies could involve:
Quantitative Structure-Activity Relationship (QSAR): QSAR analyses can correlate the structural features of benzofuranone derivatives with their biological activities, helping to predict the potency of new, unsynthesized analogues. jst.go.jpiiarjournals.org
Molecular Docking: Docking simulations can predict the binding interactions of 3(2H)-Benzofuranone, 2,4-dimethyl- and its derivatives with the active sites of biological targets, such as enzymes. jst.go.jpnih.gov This can help to rationalize observed activities and guide the design of more potent inhibitors.
Density Functional Theory (DFT): DFT calculations can be used to determine molecular properties like HOMO and LUMO energy levels, which are relevant for understanding the electronic characteristics and potential applications in materials science. researchgate.net
| Computational Method | Application | Relevant Research |
| QSAR | Predicting biological activity based on chemical structure. jst.go.jpiiarjournals.org | Correlating tumor-selectivity of aurones with molecular shape and size. iiarjournals.org |
| Molecular Docking | Understanding ligand-protein binding interactions. jst.go.jpnih.gov | Studying the binding of benzofuranone derivatives to alkaline phosphatase and monoamine oxidase. jst.go.jpnih.gov |
| DFT | Calculating electronic properties (HOMO/LUMO). researchgate.net | Investigating the electronic structure of quinoline-benzofuranone-triazole hybrids. researchgate.net |
Broadening the Scope of Investigation to Novel Biological Targets and Therapeutic Areas
The structural motif of benzofuranone is considered a "privileged structure" in medicinal chemistry, as it can bind to multiple biological receptors. researchgate.net While some applications have been explored for this class, many potential therapeutic areas remain unaddressed for 3(2H)-Benzofuranone, 2,4-dimethyl-.
Future research should aim to:
Explore New Therapeutic Targets: The benzofuranone scaffold has shown promise against a variety of targets, including alkaline phosphatases nih.gov, parasitic enzymes nih.govnih.gov, and monoamine oxidases (MAOs) involved in neurological diseases. jst.go.jp Investigating the effect of 3(2H)-Benzofuranone, 2,4-dimethyl- and its derivatives on these and other targets, such as protein kinases or mTOR signaling pathways, could reveal new therapeutic potential. researchgate.net
Investigate Novel Applications: Beyond pharmaceuticals, benzofuranone derivatives have potential uses in materials science, such as in the development of organic light-emitting diodes (OLEDs) or new dyes, due to their interesting optical and electrical properties. ontosight.ai These applications are completely unexplored for the 2,4-dimethyl variant.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3(2H)-benzofuranone derivatives, such as 2,4-dimethyl-3(2H)-benzofuranone?
- Methodology : A two-step synthesis involving (1) halogenation of o-hydroxyacetophenones using sodium azide and iodine in sodium bicarbonate to form gem-diazides, followed by (2) Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under aqueous conditions. This approach allows modular substitution for structure-activity relationship (SAR) studies .
- Key Considerations : Optimize reaction time and temperature to avoid side products. Use TLC or HPLC to monitor intermediate formation.
Q. How can 2,4-dimethyl-3(2H)-benzofuranone be characterized using spectroscopic and computational methods?
- Experimental Techniques :
- NMR : Analyze and NMR shifts for methyl groups (e.g., δ ~2.2–2.5 ppm for CH) and carbonyl resonance (δ ~170–190 ppm for C=O) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 162 for CHO) and fragmentation patterns using high-resolution mass spectrometry (HRMS) .
Q. What are the baseline biological activities reported for 2,4-dimethyl-3(2H)-benzofuranone and its analogs?
- Antimicrobial Screening : Derivatives like 2,2-di(1H-1,2,3-triazol-1-yl)benzofuran-3(2H)-ones exhibit MIC values of 50 µg/mL against Staphylococcus aureus and Candida albicans, comparable to streptomycin and clotrimazole .
- Assay Design : Use broth microdilution methods with positive controls and solvent blanks to minimize false positives.
Advanced Research Questions
Q. How can structural modifications of the benzofuranone core enhance biological potency?
- SAR Insights :
- Substituent Effects : Methyl groups at positions 2 and 4 improve lipophilicity and membrane permeability. Adding triazole moieties enhances hydrogen bonding with microbial targets .
- Hybridization Strategies : Combine benzofuranone with bioactive fragments (e.g., triazoles, coumarins) to overcome drug resistance. For example, HDAC inhibitors with benzofuranone cores show enhanced binding to catalytic pockets .
Q. What computational approaches are used to resolve contradictions in biological activity data?
- Case Study : Discrepancies in antimicrobial efficacy (e.g., compound 3f vs. 3b in MIC assays) can be analyzed via molecular docking (e.g., AutoDock Vina) to compare binding affinities with target enzymes (e.g., fungal CYP51) .
- Data Validation : Cross-reference experimental results with computational predictions and replicate assays under standardized conditions (e.g., CLSI guidelines).
Q. How can natural and synthetic benzofuranones be compared for bioactivity?
- Natural Analogs : Isolate 2(3H)-benzofuranone derivatives (e.g., 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-) from plant extracts (e.g., Curcuma caesia) using GC-MS and assess their anticancer/anti-inflammatory activity .
- Synthetic Optimization : Compare natural compound scaffolds with synthetic analogs to identify conserved pharmacophores (e.g., methyl groups at positions 2 and 4) .
Methodological Challenges and Solutions
Q. How to address low yields in benzofuranone synthesis?
- Troubleshooting :
- Step 1 (Diazide Formation) : Ensure precise stoichiometry of sodium azide and iodine. Excess iodine may lead to over-halogenation.
- Step 2 (CuAAC) : Use fresh Cu(I) catalysts (e.g., CuBr(PPh)) and degassed solvents to prevent oxidation .
Q. What strategies validate the purity of 2,4-dimethyl-3(2H)-benzofuranone in complex matrices?
- Analytical Workflow :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
